Several methods have been reported for synthesizing 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone. One approach involves reacting 2-chloro-4-(trifluoromethyl)pyridine with methyl magnesium bromide followed by oxidation of the resulting alcohol using an oxidizing agent like manganese dioxide. [] [https://www.semanticscholar.org/paper/60d550c163d251fbbf51b38b2e08ba91d7589ad3] Another method utilizes the reaction of 4-(trifluoromethyl)picolinonitrile with methyl lithium followed by hydrolysis of the intermediate imine.
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone can undergo various chemical reactions due to the presence of the acetyl and trifluoromethyl substituents. It can participate in reactions characteristic of ketones, such as nucleophilic addition reactions, condensation reactions, and reductions. Additionally, the pyridine nitrogen can undergo alkylation and acylation reactions. [] [https://www.semanticscholar.org/paper/f86bb29b96a594512099916ab2f53e8148be67d0]
The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone and its derivatives varies depending on the specific target molecule and the structural modifications present. For example, as a precursor for synthesizing cannabinoid-1 receptor (CB1R) inverse agonists, its derivatives exert their effects by binding to and stabilizing the inactive conformation of the CB1R, thereby inhibiting its signaling pathway. [] [https://www.semanticscholar.org/paper/414c6277e6e038d6b8954447c5fb890c8973b2d0]
a) Medicinal Chemistry: This compound is a crucial intermediate for developing novel therapeutics targeting various diseases. For instance, it has been used to synthesize: - Cannabinoid-1 receptor (CB1R) inverse agonists for treating obesity. [] [https://www.semanticscholar.org/paper/60d550c163d251fbbf51b38b2e08ba91d7589ad3] - Phosphoinositide 3-kinase (PI3K) inhibitors for cancer treatment. [] [https://www.semanticscholar.org/paper/f066f71c7d5b04e2128d46ae4929e69c3217c5f1]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: